molecular formula C16H21NO2S B2719806 (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 1798994-46-3

(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2719806
CAS No.: 1798994-46-3
M. Wt: 291.41
InChI Key: IMTJLRNXVTYJDB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a hydroxypropyl chain, and a phenyl ring substituted with a methylthio group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.

    Attachment of the phenyl ring: The phenyl ring with a methylthio substituent can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through an amidation reaction, typically using an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The acrylamide moiety can be reduced to form an amine derivative.

    Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a phenyl derivative with a different substituent.

Scientific Research Applications

(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide: Lacks the cyclopropyl group.

    (E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylacrylamide: Lacks the methylthio substituent on the phenyl ring.

    (E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group.

Uniqueness

(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is unique due to the combination of its cyclopropyl group, hydroxypropyl chain, and methylthio-substituted phenyl ring. This unique structure imparts specific chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(20-2)9-4-12/h3-5,8-10,13,19H,6-7,11H2,1-2H3,(H,17,18)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJLRNXVTYJDB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.